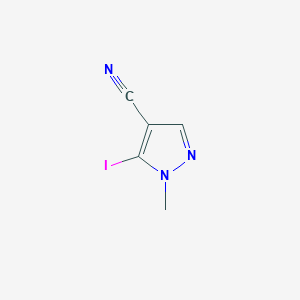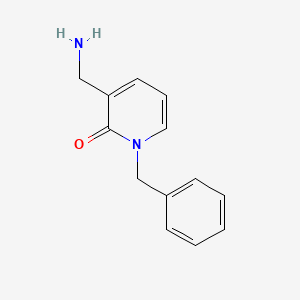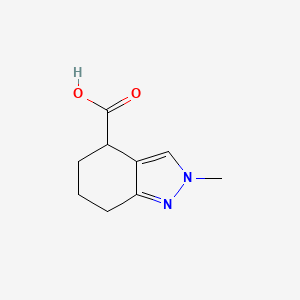![molecular formula C6H3BrClN3 B1380861 2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine CAS No. 1780378-34-8](/img/structure/B1380861.png)
2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties and Kinase Inhibition
- Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their anticancer potential and kinase inhibitory activity. For instance, certain derivatives have shown effectiveness against specific cancer cell lines, acting as CDK2 inhibitors and exhibiting promising anti-leukemia activity (Almehmadi et al., 2021).
- A notable example is the design and synthesis of pyrazolo[3,4-d]pyrimidines with activity on the Bcr-Abl T315I mutant, a target in certain leukemia treatments. Some of these compounds demonstrated significant tumor volume reduction in vivo studies (Radi et al., 2013).
Synthetic Methods and Applications in Drug Design
- Research has focused on developing efficient synthetic methods for pyrazolo[1,5-a]pyrimidine derivatives, vital for their applications in drug design. For example, studies have demonstrated the utility of certain bromo- and chloro-substituted compounds in synthesizing new heterocycles with potential antiproliferative properties (Gomha et al., 2015).
- A significant contribution is the development of synthetic pathways that enable the functionalization of pyrazolo[1,5-a]pyrimidine compounds, leading to a greater diversity of potential drug candidates (Arias-Gómez et al., 2021).
Analgesic and Anti-Inflammatory Activities
- Pyrazolo[1,5-a]pyrimidine derivatives have also been explored for their potential analgesic and anti-inflammatory properties. Some compounds in this category have shown promising results in comparison with standard drugs (Shaaban et al., 2008).
Other Medicinal Applications
- These compounds have been investigated for a range of other medicinal applications, including as antitumor agents, CNS agents, anti-infectious agents, and in CRF1 antagonism. Their structure-activity relationship (SAR) studies are particularly noteworthy for the development of new drugs (Cherukupalli et al., 2017).
Propriétés
IUPAC Name |
2-bromo-5-chloropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-6-9-5(8)1-2-11(6)10-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENCDGBTIIPQBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)Br)N=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[(ethylsulfanyl)methyl]benzoate](/img/structure/B1380779.png)






![5-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B1380788.png)



![Imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl-](/img/structure/B1380796.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380797.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)
